Product packaging for Sulfaclomide(Cat. No.:CAS No. 4015-18-3)

Sulfaclomide

Cat. No.: B1205881
CAS No.: 4015-18-3
M. Wt: 312.78 g/mol
InChI Key: JQBLWVSZNZIWFC-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Research in Chemical Sciences

The journey of sulfonamides in chemical sciences began with the discovery of their antibacterial properties in the early 20th century. Gerhard Domagk's groundbreaking work in the 1930s, utilizing the red dye Prontosil, revealed its potent therapeutic effects against bacterial infections, particularly streptococcal infections openaccesspub.orgsciencehistory.orgbritannica.com. Prontosil was later identified as a prodrug, metabolizing in the body to sulfanilamide (B372717), the active antibacterial agent britannica.comwikipedia.orgnih.gov. This discovery marked a paradigm shift, as sulfonamides became the first broadly effective synthetic antimicrobial agents, predating the widespread use of penicillin and paving the way for the antibiotic revolution britannica.comwikipedia.orgijpsjournal.com.

The initial success spurred extensive research, leading to the synthesis of thousands of sulfonamide derivatives. These efforts aimed to enhance efficacy, broaden the spectrum of activity, and mitigate toxicity issues associated with early compounds like sulfanilamide wikipedia.orgnih.govresearchgate.net. Sulfonamides were instrumental during World War II, playing a crucial role in treating wound infections and other bacterial diseases sciencehistory.orgbritannica.comresearchgate.net. Although the advent of more potent antibiotics led to a decline in the systemic use of some sulfonamides, they remain important for treating specific conditions such as urinary tract infections and are experiencing renewed interest due to the rise of antibiotic resistance britannica.comwikipedia.orgresearchgate.netekb.eg. The sulfonamide functional group (-SO₂NH₂) has proven to be a versatile pharmacophore, underpinning research into various therapeutic areas beyond antibacterial activity, including diuretic, anti-inflammatory, and anticancer applications openaccesspub.orgresearchgate.netekb.egnih.gov.

Scope and Significance of Sulfaclomide Research

This compound, a member of the sulfonamide family, is recognized within research contexts for its potential utility in understanding sulfonamide properties and interactions. As a chlorinated sulfonamide derivative, it serves as a compound of interest in structure-activity relationship (SAR) studies. Such studies are crucial for the rational design of novel antibacterial agents with improved efficacy and strategies to overcome existing resistance mechanisms in bacteria . Research involving this compound and its derivatives has explored the synthesis of new compounds and evaluated their antibacterial potency against resistant bacterial strains, indicating that targeted structural modifications can enhance activity and offer pathways for new drug development .

Structural Class and General Chemical Features in Research Context

Sulfonamides are characterized by the presence of a sulfonyl group (-SO₂-) linked to an amine group (-NH₂), forming the core sulfonamide functional group (-SO₂NH₂). This moiety is typically attached to an aromatic or heterocyclic ring system ijpsjournal.comekb.egnih.govresearchgate.net. The fundamental mechanism of action for antibacterial sulfonamides involves their structural similarity to para-aminobenzoic acid (PABA), a vital precursor for bacterial folic acid synthesis wikipedia.orgijpsjournal.comnih.govwikipedia.org. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS), thereby disrupting the folic acid pathway essential for bacterial DNA synthesis, growth, and replication wikipedia.orgijpsjournal.comnih.govwikipedia.orgslideshare.net.

This compound, identified with a partial chemical formula C₁₂H₁₃ClN₄O₂S researchgate.net, is a sulfonamide derivative that includes a chlorine atom on its aromatic ring. This structural feature, along with the essential para-amino group and the sulfonamide moiety directly attached to the benzene (B151609) ring, contributes to its chemical properties and potential biological interactions within the sulfonamide class ekb.eg. The presence of specific substituents, such as chlorine, can influence a compound's lipophilicity, solubility, and interaction with biological targets, aspects critical for its investigation in chemical biology and drug discovery .

Data Table:

Due to the exclusion of specific sources that detail this compound's unique properties and research findings, a data table focusing solely on this compound's specific experimental data (e.g., molecular weight, logP, half-life, specific research outcomes) cannot be generated from the provided non-excluded information. However, the general structure and key features of sulfonamides, relevant to compounds like this compound, are fundamental to their chemical biology research.

FeatureDescription
Core Functional Group Sulfonamide (-SO₂NH₂)
General Structure Organo-sulfur compound with a sulfonyl group attached to an amine group, typically linked to an aromatic or heterocyclic ring.
Mechanism of Action Competitive inhibition of bacterial dihydropteroate synthetase (DHPS), disrupting folic acid synthesis.
Research Relevance Used in Structure-Activity Relationship (SAR) studies for developing new antibacterial agents and as model compounds for studying sulfonamide properties and interactions.
Key Structural Element Aromatic ring with a sulfonamide group; presence of a para-amino group is often essential for activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClN4O2S B1205881 Sulfaclomide CAS No. 4015-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2S/c1-7-11(13)12(16-8(2)15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBLWVSZNZIWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28002-60-0 (mono-hydrochloride salt)
Record name Sulfaclomide [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20960591
Record name 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4015-18-3
Record name Sulfaclomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4015-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaclomide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFACLOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXA8K5U95M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry of Sulfaclomide and Its Analogs

Synthesis of Sulfaclomide Derivatives for Research Applications

Strategies for Structural Modification and Diversification

The synthesis and modification of sulfonamides, including this compound, are driven by the need to explore structure-activity relationships (SAR) and develop compounds with improved pharmacological profiles. Diversification strategies aim to systematically alter the molecular architecture to achieve specific biological outcomes.

A foundational approach to sulfonamide synthesis involves the condensation of sulfonyl chlorides with primary or secondary amines, often in the presence of a base researchgate.netekb.eg. This classic method can be adapted for this compound and its analogs by varying the amine or the sulfonyl chloride component. Modifications to the aromatic ring, such as the introduction of electron-withdrawing groups like halogens (e.g., chlorine in this compound), have been shown to enhance antibacterial potency nih.govsaspublishers.com.

More advanced strategies leverage "late-stage diversification," a powerful technique in modern drug discovery. This approach utilizes a common sulfonamide pharmacophore to direct various functionalization reactions, including C-H activation, olefination, arylation, alkylation, halogenation, carboxylation, and carbonylation nih.govnih.govfrontiersin.org. These methods allow for the rapid generation of a diverse library of analogs from a single lead compound, facilitating the exploration of a broad chemical space. For instance, C-H functionalization of sulfonamide drug candidates has been employed to synthesize novel analogs with specific inhibitory activities nih.gov.

Modern synthetic methodologies also incorporate transition metal catalysis and flow chemistry to create novel sulfonamide structures and derivatives with enhanced efficiency and sustainability ekb.egthieme-connect.commdpi.com. Diversity-Oriented Synthesis (DOS) represents another strategic paradigm, focusing on the creation of molecule libraries with diverse structural features starting from a common precursor in a limited number of synthetic steps researchgate.net.

Derivatization for Enhanced Biochemical Probing and Activity Studies

Derivatization plays a crucial role in understanding the biochemical interactions and biological activities of this compound and its analogs. By synthesizing specific derivatives, researchers can probe mechanisms of action, identify key structural features responsible for activity, and develop compounds with tailored properties.

SAR studies are central to this process, aiming to correlate structural modifications with changes in biological activity, such as enhanced antimicrobial efficacy or reduced bacterial resistance Current time information in Bangalore, IN.ekb.egnih.govresearchgate.net. Derivatization efforts often focus on modifying the sulfonamide group or substituents on the aromatic ring to modulate properties like target binding affinity, cellular uptake, and metabolic stability. For example, research has explored the synthesis of sulfonamide derivatives to investigate their inhibitory activities against enzymes like human carbonic anhydrase (hCAs) and their cytotoxic effects on various cancer cell lines mdpi.commdpi.com.

The evaluation of these derivatives typically involves a range of biological assays. Antimicrobial activity is commonly assessed by determining Minimum Inhibitory Concentrations (MIC) against different bacterial strains, while cytotoxic effects are quantified using IC50 values against cancer cell lines Current time information in Bangalore, IN.saspublishers.comimpactfactor.org.

Molecular and Cellular Mechanism of Action Studies

Competitive Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) by Sulfaclomide

This compound functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). frontiersin.orgwikipedia.org This enzyme is critical in the folate biosynthesis pathway of bacteria and some other microorganisms. frontiersin.orgnih.gov

Interaction with Para-aminobenzoic Acid (PABA) Pathway

The antimicrobial activity of sulfonamides like this compound stems from their structural similarity to para-aminobenzoic acid (PABA). patsnap.compatsnap.comumd.edu PABA is a natural substrate for the DHPS enzyme. patsnap.compatsnap.com Due to this resemblance, this compound competes with PABA for the active site of DHPS. patsnap.comumd.edupatsnap.com By binding to the enzyme, this compound prevents the normal incorporation of PABA into dihydropteroic acid, a crucial step in the folic acid synthesis pathway. mhmedical.compharmacyfreak.com This competitive inhibition is a key feature of the drug's mechanism. nih.govdrugbank.comnih.gov

It's important to note that this mechanism provides selective toxicity. pharmacyfreak.com While microorganisms must synthesize their own folic acid, humans and other mammals obtain it from their diet. wikipedia.orgmerckmanuals.comwikipedia.org Therefore, drugs that inhibit this pathway are effective against susceptible microbes without significantly affecting host cells. patsnap.compharmacyfreak.com

Disruption of Folic Acid Biosynthesis in Microbial Systems

By competitively inhibiting DHPS, this compound effectively blocks the synthesis of dihydropteroic acid, an essential precursor to dihydrofolic acid and subsequently tetrahydrofolate (THF). nih.govmdpi.comsaspublishers.com Tetrahydrofolate is the biologically active form of folic acid and plays a vital role as a coenzyme in the synthesis of nucleic acids (DNA and RNA) and certain amino acids. patsnap.commdpi.com

The disruption of this pathway leads to a depletion of folate within the microbial cell. mdpi.com Without an adequate supply of folic acid, bacteria cannot produce the necessary building blocks for DNA replication and protein synthesis. patsnap.compatsnap.com This ultimately results in the inhibition of bacterial growth and reproduction, an effect described as bacteriostatic. wikipedia.orgwikipedia.orgijpediatrics.com The bacteria are not immediately killed but are prevented from multiplying, allowing the host's immune system to clear the infection. ijpediatrics.compatsnap.com

Stage Description Key Molecules Involved
Competition This compound competes with the natural substrate for the enzyme's active site. This compound, Para-aminobenzoic Acid (PABA), Dihydropteroate Synthase (DHPS)
Inhibition Binding of this compound to DHPS blocks the formation of a key intermediate. Dihydropteroic acid
Disruption The overall pathway for synthesizing the active form of folic acid is halted. Dihydrofolic acid, Tetrahydrofolate (THF)
Outcome Depletion of essential molecules inhibits bacterial growth and replication. Nucleic acids (DNA, RNA), Amino acids

Broader Enzyme Inhibition Profiles of Sulfonamides as a Model for this compound Research

While the primary target of antibacterial sulfonamides is DHPS, the sulfonamide chemical structure is a versatile scaffold that has been explored for the inhibition of other enzymes. nih.gov This broader research provides a model for understanding potential secondary mechanisms or alternative applications for sulfonamide derivatives, including this compound.

Carbonic Anhydrase Inhibition Research by Sulfonamide Scaffolds

The sulfonamide group is a well-established inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.gov For instance, the sulfonamide drug mafenide (B1675902) is known to cause metabolic acidosis through the inhibition of carbonic anhydrase. merckmanuals.com In contrast, silver sulfadiazine (B1682646) does not significantly inhibit this enzyme. nih.gov This highlights the variability in activity even among sulfonamide-based drugs. Research into sulfonamide derivatives as CA inhibitors is ongoing, with potential applications in conditions like glaucoma. nih.gov

Protease Inhibition Studies and Sulfonamide Derivatives

The sulfonamide moiety has been incorporated into the structure of various protease inhibitors. ijpediatrics.com For example, amprenavir (B1666020) and fosamprenavir (B192916) are sulfonamide drugs that act as protease inhibitors and are used in the treatment of HIV. ijpediatrics.com This demonstrates the potential for the sulfonamide scaffold to be adapted to target different classes of enzymes.

Exploration of Other Enzyme Targets for Sulfonamide Scaffolds

The versatility of the sulfonamide functional group has led to its investigation against a range of other enzyme targets. nih.gov While the primary antibacterial action is focused on DHPS, the ability of the sulfonamide scaffold to interact with various enzymes underscores its importance in medicinal chemistry beyond its original antimicrobial applications. patsnap.com

Molecular Basis of this compound's Bacteriostatic Activity

This compound, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by interfering with the essential metabolic pathway of folic acid synthesis in susceptible bacteria. This inhibition effectively halts bacterial growth and proliferation. The molecular mechanism of this compound is centered on its action as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). drugbank.comdrugbank.comlookchem.com

Folic acid, a vital B-vitamin, is crucial for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are fundamental processes for bacterial cell division and survival. patsnap.comkarger.com Unlike mammals, which obtain folic acid from their diet, many bacteria must synthesize it de novo. The bacterial DHPS enzyme catalyzes a critical step in this pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. nih.govnih.gov

Structurally, this compound mimics the natural substrate of DHPS, which is PABA. lookchem.compatsnap.com This structural similarity allows this compound to bind to the active site of the DHPS enzyme, directly competing with PABA. patsnap.com When this compound occupies the active site, it prevents PABA from binding, thereby blocking the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid synthesis pathway is arrested. drugbank.compatsnap.com This leads to a depletion of essential downstream metabolites, resulting in the inhibition of bacterial growth, a characteristic bacteriostatic effect. patsnap.com

Interactive Data Table: Inhibitory Activity of a Related Sulfonamide against Dihydropteroate Synthase

CompoundTarget EnzymeOrganism/SystemInhibition MetricValue
Sulfacetamide (B1682645)Dihydropteroate SynthaseEscherichia coliIC₅₀9.6 µM

Note: The data presented for Sulfacetamide is for illustrative purposes to demonstrate the typical potency of sulfonamides against dihydropteroate synthase. IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

The reaction catalyzed by DHPS is believed to proceed via an SN1-like mechanism, involving the formation of a cationic pterin (B48896) intermediate. nih.gov Sulfonamides, by competing with PABA, effectively disrupt this catalytic cycle. The clinical efficacy of sulfonamides, including this compound, can be compromised by the emergence of bacterial resistance. Common resistance mechanisms include mutations in the folP gene, which encodes for DHPS. frontiersin.org These mutations can alter the enzyme's active site, reducing its affinity for sulfonamides while maintaining its ability to bind PABA, thus allowing the bacteria to continue synthesizing folic acid even in the presence of the antibiotic. frontiersin.org

Pre Clinical Pharmacokinetic and Metabolic Research of Sulfaclomide

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Pre-clinical ADME studies are crucial for characterizing the journey of a drug through the body. Animal models serve as the primary subjects for these investigations, offering insights into how a substance like Sulfaclomide is processed.

Studies in animal models, particularly in poultry, have shown that this compound is rapidly metabolized and eliminated. Following oral administration to Yugan black-bone fowl, the compound was quickly absorbed. domainex.co.uk However, its presence in tissues was transient, indicating a swift metabolic process. domainex.co.ukresearchgate.net Research shows that the drug residue concentration in the edible tissues of these birds fell below the limit of detection within three days after the final administration. domainex.co.ukresearchgate.net This rapid clearance is a key feature of its pharmacokinetic profile in this species. The elimination half-life of related sulfonamides, such as sulfadiazine (B1682646) and sulfamethoxazole (B1682508), in broiler chickens has been determined to be approximately 2.01 hours and 2.83 hours, respectively, further illustrating the typically fast elimination of this class of compounds in avian models. karger.com

Interactive Table 1: Pharmacokinetic Characteristics of Sulfachloropyridazine in Fowl

Parameter Observation in Fowl Models Source(s)
Metabolism Rate Rapid domainex.co.ukresearchgate.net
Residue in Tissues Below limit of detection 3 days post-administration domainex.co.ukresearchgate.net

| Persistence | Longer persistence noted in feathers compared to edible tissues | nih.govnih.gov |

Following absorption, this compound distributes into various tissues, but not uniformly. Studies in Yugan black-bone fowl demonstrated that shortly after administration (0.16 hours), the highest concentration of this compound was found in the kidneys, with significantly lower levels detected in the liver, muscle, and skin/fat. domainex.co.uk This preferential accumulation in the kidneys points to the primary route of excretion for the compound and its metabolites. domainex.co.uk

One study found that after the treatment period ended, this compound residue concentrations declined quickly in edible tissues, falling below the established maximum residue limit by day seven. nih.gov In contrast, residues in feathers were found to persist for a much longer period, with a calculated depletion time of 55 days. nih.gov While specific bioavailability percentages for this compound were not detailed in the reviewed literature, related sulfonamides like sulfadiazine have shown oral bioavailability of around 80% in broiler chickens, suggesting that compounds in this class can be well-absorbed after oral administration. nih.gov

Interactive Table 2: Tissue Residue Distribution of Sulfachloropyridazine in Yugan Black-Bone Fowl (0.16 hours post-administration)

Tissue Mean Residue Concentration (μg/kg) Source(s)
Kidney 203.04 ± 85.05 domainex.co.uk
Skin/Fat 31.43 ± 17.25 domainex.co.uk
Liver 25.83 ± 12.67 domainex.co.uk

Metabolic Pathways of this compound and its Analogs

The biotransformation of sulfonamides is a complex process involving several key enzymatic pathways. These metabolic conversions alter the structure of the parent drug, facilitating its excretion from the body.

The metabolism of sulfonamides occurs primarily in the liver and involves multiple enzymatic reactions. researchgate.net A principal metabolic route is N4-acetylation, a Phase II reaction where an acetyl group is added to the N4-amino group of the sulfonamide molecule. nih.gov This process is mediated by the N-acetyltransferase enzyme system. nih.gov The extent of acetylation can vary significantly depending on the specific sulfonamide structure. nih.gov For example, N4-acetylsulfamethoxazole is a primary metabolite of sulfamethoxazole. researchgate.net

Another major Phase I metabolic pathway is oxidation, which often involves hydroxylation. This reaction introduces a hydroxyl (-OH) group onto the sulfonamide molecule, increasing its water solubility and preparing it for subsequent conjugation and excretion. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the Phase I metabolism of a vast number of xenobiotics, including sulfonamides. These enzymes are monooxygenases that catalyze oxidative reactions, with hydroxylation being a key transformation for sulfonamide drugs. The addition of an oxygen atom by CYP enzymes is a critical step that often precedes Phase II conjugation reactions. Metabolism of sulfur-containing moieties, such as the sulfonamide group, by CYP isoforms can result in the formation of various intermediates. While there are over 50 CYP enzymes, a small number, including those in the CYP1, CYP2, and CYP3 families, are responsible for metabolizing the majority of drugs.

Excretion Routes and Metabolite Identification in Biological Matrices

The excretion and metabolism of sulfonamides are critical determinants of their efficacy and safety. For many sulfonamides, the primary route of elimination is through the kidneys, with the parent drug and its metabolites being excreted in the urine. researchgate.net A major metabolic pathway for this class of compounds is N4-acetylation, a process where an acetyl group is added to the N4-amino group of the sulfonamide molecule. karger.com This transformation is catalyzed by the N-acetyltransferase enzyme system. karger.com The extent of acetylation can vary significantly depending on the specific sulfonamide structure and the animal species. karger.com For instance, in humans, sulfadimidine can be acetylated to almost 90%, whereas sulfaethidole (B1214886) is not acetylated at all. karger.com

The primary metabolite for many sulfonamides in species like rats, pigs, and chickens is the N4-acetyl derivative. nih.gov For example, N4-acetyl-sulfamethoxazole is the main metabolite of sulfamethoxazole in these species. nih.gov This acetylation generally results in a metabolite that may be cleared more rapidly than the parent drug, although there are exceptions. researchgate.net Besides acetylation, other metabolic transformations for the sulfonamide class include oxidation and glucuronidation, though these pathways can be highly species-dependent. nih.gov For example, the formation of an N1-glucuronide metabolite of sulphamethomidine is significant in humans and monkeys but not in rats or rabbits, highlighting marked species differences. nih.gov

Interactive Table: Pharmacokinetic Parameters of Sulfaclozine (B1681779) in Broiler Chickens After a Single 60 mg/kg bw Dose nih.gov (Users can sort the table by clicking on the headers)

Parameter Intravenous (IV) Intracrop (IC)
t½α (h) 1.83 ± 0.23 4.39 ± 0.71
t½β (h) 27.28 ± 2.94 33.56 ± 4.12
MRT (h) 20.91 ± 2.11 29.80 ± 3.49
Vdarea (L/kg) 1.10 ± 0.08 2.19 ± 0.24

| AUC₀→∞ (µg.h/ml) | 1488.1 ± 166.3 | 742.9 ± 121.7 |

Note: t½α = Distribution half-life, t½β = Elimination half-life, MRT = Mean Residence Time, Vdarea = Volume of distribution, AUC = Area under the curve.

Comparative Animal Pharmacokinetics of this compound with Other Sulfonamides

The pharmacokinetic properties of sulfonamides can differ significantly among various compounds, even within the same animal species. These differences in absorption, distribution, metabolism, and elimination influence their clinical application. nih.gov Comparative analysis in broiler chickens, a key species for the use of compounds like this compound, reveals substantial variability in parameters such as bioavailability, elimination half-life, and volume of distribution.

For example, the oral bioavailability of sulfaclozine in broiler chickens has been calculated at 49.93%, whereas sulfadiazine exhibits a much higher bioavailability of approximately 80% in the same species. researchgate.net Similarly, sulphadimethoxine has been shown to have a systemic bioavailability of 99.02% in chickens. researchgate.net These differences suggest variable absorption from the gastrointestinal tract.

The elimination half-life also shows considerable variation. Sulfamethoxazole has an elimination half-life of 2.83 hours in broilers, while sulfadiazine's is slightly shorter at 2.01 hours. nih.gov In contrast, sulphadimethoxine demonstrates a longer elimination half-life of 5.09 hours. researchgate.net The volume of distribution (Vd), which indicates the extent of drug distribution into the tissues, is another point of contrast. Trimethoprim, often combined with sulfonamides, has a large Vd of 3.14 L/kg, suggesting extensive tissue distribution. nih.gov Sulfonamides generally have a smaller Vd; for instance, sulfadiazine and sulfamethoxazole have Vd values of 0.51 L/kg and 0.62 L/kg, respectively, indicating more limited distribution compared to trimethoprim. nih.gov

These pharmacokinetic disparities underscore that data cannot be easily extrapolated from one sulfonamide to another, necessitating individual evaluation of each compound in the target species. nih.gov

Interactive Table: Comparative Pharmacokinetic Parameters of Various Sulfonamides in Chickens (Users can filter the table by compound name)

Compound Parameter Value Source
Sulfaclozine Oral Bioavailability 49.93% researchgate.net
Sulfadiazine Oral Bioavailability ~80% researchgate.netresearchgate.net
Sulphadimethoxine Oral Bioavailability 99.02% researchgate.net
Sulfamethoxazole Elimination Half-life (t½) 2.83 h nih.gov
Sulfadiazine Elimination Half-life (t½) 2.01 - 3.2 h nih.govresearchgate.net
Sulphadimethoxine Elimination Half-life (t½) 5.09 h researchgate.net
Sulfadiazine Volume of Distribution (Vd) 0.51 L/kg nih.gov

| Sulfamethoxazole | Volume of Distribution (Vd) | 0.62 L/kg | nih.gov |

Microbiome-Mediated Metabolic Transformations of Sulfonamides

The gut microbiome plays a significant role in the metabolism of many xenobiotics, including certain sulfonamides. researchgate.net This microbial metabolic activity can transform drug molecules, sometimes leading to their activation or inactivation. researchgate.net A classic example of this phenomenon is the metabolism of early sulfa-based prodrugs, such as Prontosil. biocodexmicrobiotainstitute.com Prontosil itself is inactive against bacteria in vitro but demonstrates efficacy in vivo because the gut microbiota reduces its azo group to release the active agent, sulfanilamide (B372717). researchgate.netbiocodexmicrobiotainstitute.com

This reductive metabolism is a key function of the gut flora and is essential for the therapeutic activity of other sulfonamide prodrugs used to treat inflammatory bowel conditions. researchgate.net Sulfasalazine (B1682708), for instance, is largely metabolized by the gut microbiota. scienceopen.com Colonic bacteria possess azoreductase enzymes that cleave sulfasalazine into its therapeutic components: 5-aminosalicylic acid, which has anti-inflammatory effects, and sulfapyridine (B1682706). researchgate.netresearchgate.net This targeted release of the active moiety in the colon is central to the drug's mechanism of action. Studies have identified bacteria from the genera Clostridia and Eubacteria as being capable of performing this reductive metabolism on azo dyes. researchgate.net

Analytical Methodologies for Sulfaclomide Research

Spectroscopic Techniques for Sulfaclomide Detection and Quantification

Spectroscopic methods are foundational in analytical chemistry for the study of interactions between matter and electromagnetic radiation. ijprajournal.com For sulfonamide analysis, UV-Visible spectrophotometry and spectrofluorimetry are particularly valuable. researchgate.netwisdomlib.org

UV-Visible spectrophotometry is a widely used analytical technique that measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. ijprajournal.comdenovix.com The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net The presence of chromophores—specific arrangements of atoms within a molecule that absorb light—in the structure of sulfonamides allows for their direct quantification using this method. eopcw.com

This technique is valued in pharmaceutical analysis for its simplicity, cost-effectiveness, and rapid analysis times. ijprajournal.comresearchgate.netdenovix.com It is frequently applied for the quantitative determination of active pharmaceutical ingredients (APIs) in bulk form and finished products, as well as for monitoring impurities and conducting dissolution tests. eopcw.comthermofisher.com For a compound like Sulfacetamide (B1682645), which is structurally related to this compound, a UV spectrometric method can be validated for simultaneous assay with its degradation products. nih.gov The development of such a method involves establishing linearity by plotting a calibration curve of concentration versus absorbance and is validated according to ICH guidelines. nih.gov

Table 1: Example of UV-Visible Spectrophotometry Method Parameters for a Sulfonamide
ParameterFindingReference
AnalyteSulfacetamide Sodium nih.gov
Wavelength (λmax)254 nm (example for simultaneous detection) indexcopernicus.com
Linearity Range1.0–5.0 × 10-5 M nih.gov
ApplicationSimultaneous assay of the drug and its degradation product (sulfanilamide) nih.gov
ValidationValidated according to ICH guidelines for linearity, precision, and accuracy nih.gov

Spectrofluorimetry, or fluorescence spectroscopy, is an analytical technique that measures the fluorescence emitted by a sample. wisdomlib.org It is inherently more sensitive and specific than absorption spectrophotometry because not all absorbing compounds fluoresce. brieflands.com The method involves exciting a molecule at a specific wavelength, causing it to move to a higher electronic state. As it returns to its ground state, it emits light at a longer wavelength, and this emitted light is measured. slideshare.net

Many sulfonamides are not naturally fluorescent, but they can be derivatized with specific reagents to produce highly fluorescent products. Reagents like fluorescamine (B152294) can be used to visualize sulfonamides, which allows for their detection and quantification at very low concentrations. usda.gov The intensity of the fluorescence is typically proportional to the concentration of the analyte over a certain range. nih.gov This technique is particularly useful for determining trace amounts of drugs in biological samples like plasma or urine. brieflands.comnih.gov The sensitivity of spectrofluorimetric methods can be further enhanced through the use of micellar microenvironments, which can restrict the molecular motion of the analyte and reduce quenching effects. conicet.gov.ar

Table 2: Principles and Applications of Spectrofluorimetry for Drug Analysis
AspectDescriptionReference
PrincipleMeasures fluorescent light emitted by a substance after excitation by a light source. wisdomlib.org
SensitivityGenerally higher than UV-Vis spectrophotometry, suitable for trace analysis. brieflands.com
ApplicationDetermination of drugs in bulk, pharmaceutical formulations, and biological fluids (e.g., plasma, urine). brieflands.comnih.gov
DerivatizationOften required for non-fluorescent or weakly fluorescent compounds like sulfonamides, using reagents such as fluorescamine or 7-chloro-4-nitrobenzofurazon (NBD-Cl). usda.govnih.gov
Linearity Range Example (Pregabalin)20-280 ng/mL nih.gov

Chromatographic Separation and Detection Methods for this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture. karger.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for sulfonamide analysis. wu.ac.thjapsonline.com In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. indexcopernicus.comwu.ac.th

Developing an HPLC method involves optimizing several parameters to achieve good resolution, sharp peak shapes, and reasonable run times. wu.ac.th Key parameters include the choice of column, the composition and pH of the mobile phase, the flow rate, and the detector wavelength. wu.ac.thjapsonline.com For sulfonamides, UV detectors are commonly used, with detection wavelengths set around 254-287 nm. indexcopernicus.comjapsonline.com Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, robust, and sensitive. wu.ac.thjapsonline.com HPLC methods have been developed for the simultaneous determination of multiple sulfonamides or for analyzing a sulfonamide in combination with other drugs. indexcopernicus.comjapsonline.com

Table 3: Examples of RP-HPLC Method Parameters for Sulfonamide Analysis
ParameterMethod 1 (Sulfadimidine)Method 2 (Sulfacetamide)Reference
ColumnXBridge C18 (150 x 4.6 mm, 5 µm)Shimadzu RP-18 (250 x 4.6 mm, 5 µm) indexcopernicus.comjapsonline.com
Mobile PhaseAcetonitrile and aqueous triethylamine (B128534) (TEA) solution (pH 5.7)Acetonitrile and 1% Ortho Phosphoric Acid (pH 5.0) (70:30 v/v) indexcopernicus.comjapsonline.com
Flow Rate1.0 mL/min1.0 mL/min indexcopernicus.comjapsonline.com
DetectionPDA at 287 nmUV at 254 nm indexcopernicus.comjapsonline.com
Retention Time~4.5 min (for Sulfadimidine)2.578 min (for Sulfacetamide) indexcopernicus.comjapsonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of substances. researchgate.net It is widely used as a screening tool in drug quality control and residue analysis. usda.govnih.gov The stationary phase is a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a flat carrier like a glass plate or plastic sheet. usda.gov The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the sample components based on their differential partitioning between the stationary and mobile phases. researchgate.net

For sulfonamide analysis, various solvent systems can be employed to achieve separation. researchgate.net After development, the separated spots are visualized. This can be done under UV light if the compounds are UV-active, or by spraying the plate with a visualization reagent, such as p-dimethylaminobenzaldehyde or fluorescamine, which reacts with the sulfonamides to produce colored or fluorescent spots. researchgate.netusda.gov TLC is a powerful tool for identifying counterfeit drugs and for screening animal tissues for sulfonamide residues. usda.govnih.gov

Table 4: Thin-Layer Chromatography Systems for Sulfonamide Analysis
ParameterDescriptionReference
Stationary PhaseSilica gel plates, often with a preadsorbent spotting area. Ion-exchange resin precoated plates can also be used. researchgate.netusda.gov
Mobile Phase (Example)Chloroform:tert-butanol (80:20 v/v) or Chloroform-n-heptane-ethanol (3:3:3, v/v/v). usda.govresearchgate.net
VisualizationUV light or spraying with reagents like fluorescamine, p-dimethylaminobenzaldehyde, or o-tolidine (B45760) after chlorination. researchgate.netusda.gov
ApplicationScreening of sulfonamides in animal tissues, quality control of pharmaceutical tablets, and identification of counterfeit medicines. usda.govnih.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. psu.edu It is highly sensitive and specific, making it ideal for identifying unknown compounds and quantifying known ones at trace levels. psu.eduijpras.com When combined with a chromatographic separation method like liquid chromatography (LC) or gas chromatography (GC), it becomes one of the most definitive analytical tools available.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the determination of sulfonamide residues in complex matrices like food products and biological samples. nih.gov The process involves separating the compounds with LC, ionizing them (commonly with electrospray ionization, ESI), and then analyzing them with two mass analyzers in series (tandem MS). ijpras.comnih.gov The first analyzer selects the parent ion of the target compound, which is then fragmented, and the second analyzer detects the resulting fragment ions. This process provides a high degree of certainty in compound identification. ijpras.com LC-MS/MS methods can detect and quantify a wide range of sulfonamides simultaneously with high accuracy and low limits of quantification, often in the parts-per-billion (ppb) range. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile or derivatized analytes. ijpras.compurdue.edu

Table 5: Characteristics of Mass Spectrometry-Based Techniques for Sulfonamide Analysis
TechniquePrincipleAdvantagesReference
LC-MS/MSCouples HPLC separation with tandem mass spectrometry for highly selective detection and quantification.High sensitivity and specificity; suitable for complex matrices; can analyze multiple compounds in a single run; confirmatory identification. psu.edunih.gov
Ionization MethodElectrospray Ionization (ESI) is common for sulfonamides.Soft ionization technique suitable for polar, thermally labile molecules. ijpras.com
Quantification LimitCan reach low ppb levels (e.g., 3-15 ppb in tissue).Allows for monitoring of maximum residue limits. nih.gov
GC-MSCouples Gas Chromatography with a mass spectrometer. May require derivatization for non-volatile compounds.Excellent for volatile compounds; provides structural information. ijpras.compurdue.edu

Electrophoretic Techniques in this compound Research

Electrophoretic methods, particularly capillary electrophoresis, have emerged as powerful tools for the analysis of sulfonamides like this compound. capes.gov.brnih.gov These techniques offer high separation efficiency, short analysis times, and require minimal sample and reagent volumes. europeanpharmaceuticalreview.comnih.gov

Capillary electrophoresis (CE) and its various modes, such as capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC), are frequently employed for the determination of sulfonamides. capes.gov.brnih.govnih.gov CZE separates ionized compounds based on their electrophoretic mobility in a capillary filled with a buffer solution under the influence of a high-voltage electric field. europeanpharmaceuticalreview.comnih.gov MEKC, on the other hand, utilizes micelles in the buffer to separate both charged and uncharged solutes based on their differential partitioning between the micelles and the surrounding buffer. nih.gov

The application of CE extends to the quality control of pharmaceutical formulations, analysis of food products, and determination in biological fluids like serum. capes.gov.brnih.gov Researchers continually work on improving CE methods, including coupling them with tandem mass spectrometry (CE-MS/MS), to enhance sensitivity and selectivity for sulfonamide analysis. capes.gov.brnih.gov

Advanced Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest before instrumental analysis. For this compound research, various advanced extraction techniques have been explored to improve efficiency and reduce the use of hazardous solvents.

Cloud point extraction (CPE) is an environmentally friendly sample preparation technique that utilizes the property of non-ionic surfactants to form micelles in aqueous solutions. mdpi.comchemmethod.com When the solution is heated to a specific temperature, known as the cloud point temperature, it becomes turbid, and the surfactant-rich phase separates, effectively extracting the analyte. mdpi.comchemmethod.com This method is considered safe, fast, and low-cost. uobaghdad.edu.iq

In the context of sulfonamide analysis, CPE has been successfully used for the pre-concentration of compounds like sulfacetamide sodium. uobaghdad.edu.iquobaghdad.edu.iq The process typically involves an azo coupling reaction to form a colored product, which is then extracted using a surfactant such as Triton X-100 or Triton X-114. chemmethod.comuobaghdad.edu.iq The surfactant-rich phase is then analyzed, often spectrophotometrically. chemmethod.comuobaghdad.edu.iq Key parameters optimized for effective extraction include temperature, incubation time, and surfactant concentration. uobaghdad.edu.iq For instance, a study on sulfacetamide sodium found that an equilibration temperature of 80°C and an incubation time of 30 minutes were optimal. uobaghdad.edu.iq

Solid-liquid extraction (SLE) is a conventional and widely used technique for extracting analytes from solid samples, such as food products or environmental matrices. waters.comresearchgate.net In the analysis of sulfonamide residues in food, SLE with solvents like acetonitrile is a common initial step. scielo.br This is often followed by a clean-up step, for example, using solid-phase extraction (SPE), to further purify the extract before analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). scielo.brnih.gov

Innovations in SLE, such as Rapid Solid-Liquid Dynamic Extraction (RSLDE), aim to increase efficiency and reduce extraction times. researchgate.net Another variation is solid-liquid extraction with low-temperature partitioning (SLE/LTP), which has been applied to the analysis of pesticide residues in tea and involves partitioning at low temperatures to remove interfering substances. scielo.br The choice of extraction solvent and any subsequent clean-up steps are critical for achieving high recovery and minimizing matrix effects. waters.com

Method Validation in Analytical Research of this compound

The validation of analytical methods is essential to ensure that they are fit for their intended purpose. elementlabsolutions.comresearchgate.net This process involves evaluating several performance characteristics to demonstrate the method's reliability, accuracy, and precision. demarcheiso17025.com

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. elementlabsolutions.com This is typically evaluated by analyzing a series of standard solutions at different concentrations and examining the correlation coefficient (R²) of the resulting calibration curve. researchgate.net For a method to be considered linear, the R² value should be close to 1. uobaghdad.edu.iq For example, a cloud point extraction method for sulfacetamide sodium showed linearity in the range of 1.0-60 µg/mL with a correlation coefficient of 0.9991. uobaghdad.edu.iq

Accuracy refers to the closeness of the measured value to the true value. elementlabsolutions.com It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. europa.eu Accuracy is typically evaluated at a minimum of three concentration levels, with multiple replicates at each level. europa.eu For instance, a validated RP-HPLC method for sulfacetamide sodium reported accuracy between 99-101%. researchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD). researchgate.net Precision is assessed at different levels, including repeatability (within the same laboratory, over a short period) and intermediate precision (within the same laboratory, but on different days, with different analysts, or different equipment). demarcheiso17025.com An RSD of less than 2% is often considered acceptable. researchgate.netnih.gov

The table below summarizes the validation parameters for an exemplary analytical method for a related sulfonamide, sulfacetamide sodium, using cloud point extraction.

ParameterResult
Linearity Range 1.0-60 µg/mL uobaghdad.edu.iq
Correlation Coefficient (R²) 0.9991 uobaghdad.edu.iq
Limit of Detection (LOD) 0.070 µg/mL uobaghdad.edu.iq
Limit of Quantification (LOQ) 0.231 µg/mL uobaghdad.edu.iq
Accuracy (Recovery) 99.49–99.82% researchgate.net
Precision (RSD) 0.67–2.00% researchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is fundamentally characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For this compound (also known as Sulfachloropyridazine), these limits have been established across various matrices using different analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Research focused on veterinary drug residues in animal tissues has established specific LODs and LOQs for this compound. In one study analyzing broiler chicken tissues, the LOD for this compound was 5 µg/kg in muscle and 10 µg/kg in both liver and feathers. nih.gov The corresponding LOQs were determined to be 6.2 µg/kg in muscle, 12.7 µg/kg in liver, and 14.6 µg/kg in feathers. nih.govsemanticscholar.org Another study using high-performance liquid chromatography (HPLC) for veterinary formulations reported an LOD of 0.05 µg/mL for this compound. researchgate.net

In the context of environmental monitoring, a method for analyzing 21 veterinary drugs in river water established an LOD of 6.2 ng/L and an LOQ of 12.5 ng/L for this compound using HPLC-MS/MS. nih.gov For plant matrices, such as lettuce, a validated HPLC-MS/MS method determined the LOQ for this compound to be 1 µg/kg on a dry weight basis. mdpi.com These values highlight the high sensitivity of modern chromatographic methods, which are capable of detecting trace amounts of this compound in complex biological and environmental samples.

The following table summarizes the LOD and LOQ values for this compound from various research studies.

Robustness and Specificity Studies

The validation of an analytical method ensures its reliability for its intended purpose. Robustness and specificity are critical parameters in this validation process. Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

For this compound, specificity is a key consideration, particularly in multi-residue analysis of sulfonamides, which share a common core structure. In a study validating an LC-MS/MS method for this compound in chicken tissues, specificity was confirmed by analyzing 20 blank samples each of feathers, muscle, and liver. semanticscholar.org The results showed no detectable interferences at the specific retention time of this compound, demonstrating the high specificity of the method. semanticscholar.org Similarly, the development of an enzyme-linked immunosorbent assay (ELISA) for this compound reported high specificity for the target analyte. tandfonline.com The antibody developed for this ELISA showed minimal cross-reactivity with other sulfonamides, ensuring that the assay primarily detects this compound. tandfonline.com The use of tandem mass spectrometry (MS/MS) inherently provides high specificity by monitoring specific precursor-to-product ion transitions, a technique employed in the majority of modern methods for this compound residue analysis. scielo.brnih.gov

The robustness of analytical methods for this compound is often evaluated by introducing minor changes to operational parameters such as the pH of the mobile phase, solvent composition, or temperature. An ELISA method developed for this compound was noted for its robustness, with the antibody demonstrating rare stability in assay buffers containing up to 30% methanol. tandfonline.com Many of the validated methods for this compound analysis are developed following the guidelines of regulatory bodies like the European Union Commission Decision 2002/657/EC or 2021/808/EC, which mandate the assessment of method performance and reliability, including robustness. mdpi.comscielo.brplos.orgujecology.com For instance, a method for detecting this compound in lettuce was validated according to VICH GL2 guidelines, which includes evaluating these performance characteristics to ensure the method is precise and reliable. mdpi.com

Environmental Residue Analysis in this compound Research

The analysis of environmental residues of this compound is crucial for understanding its persistence, distribution, and potential impact on ecosystems and the food chain. Research has focused on various environmental compartments, including water and sediment, as well as on residue depletion in food-producing animals.

Studies on poultry have shown that this compound residues can persist in tissues and by-products. An investigation into the depletion of this compound in broiler chickens found that the drug persisted in feathers for up to 55 days after the cessation of treatment, with concentrations being higher than those found in edible tissues like muscle and liver. nih.govresearchgate.net This highlights feathers as a potential matrix for monitoring the use of this antimicrobial and suggests that feather meal, used in animal feed, could be a route for the re-entry of drug residues into the food chain. semanticscholar.org Another study examined the effects of cooking on this compound residues in chicken meat and liver, finding that grilling and boiling significantly reduced the concentration of the drug in the tissues. cabidigitallibrary.org

In aquatic environments, this compound has been detected in both water and sediment. A monitoring study in the Galicia region of northwest Spain developed and applied a method to analyze 235 surface water samples, where this compound was among the eleven veterinary drugs detected. nih.gov Research on southern Baltic Sea sediments also revealed the presence of this compound. bibliotekanauki.pl In this study, this compound was one of the most frequently detected compounds, found in 58% of the analyzed sediment samples, with concentrations reaching up to 419.2 ng/g dry weight. bibliotekanauki.pl The analysis of antibiotics in river water is often performed using sensitive techniques like high-pressure liquid chromatography coupled to tandem mass spectrometry to quantify the low concentrations typically found. nih.gov

The following table provides a summary of findings from environmental residue analysis of this compound.

Structure Activity Relationship Sar and Molecular Modeling Studies of Sulfaclomide

Elucidation of Structural Determinants for Biochemical Activity

The biochemical activity of sulfonamides, including Sulfaclomide, is intrinsically linked to their structural similarity to para-aminobenzoic acid (PABA). lookchem.com This structural mimicry allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. patsnap.com Folic acid is essential for the synthesis of nucleic acids and proteins, and by blocking its production, sulfonamides halt bacterial growth and replication. lookchem.comfirsthope.co.in

Key structural features of sulfonamides are crucial for their inhibitory action:

The Sulfonamide Group (R-SO2-NH2): This group is fundamental to the antimicrobial activity. firsthope.co.in

Para-substituted Benzene (B151609) Ring: The presence of an electron-withdrawing group at the para position of the benzene ring generally enhances antibacterial activity. firsthope.co.in

The R Group: The nature of the substituent (R group) attached to the sulfonamide nitrogen significantly influences the drug's properties. firsthope.co.in The presence of a heterocyclic or aromatic ring in the R group can improve antibacterial efficacy and potentially reduce the development of bacterial resistance. firsthope.co.in

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com This approach is invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. jocpr.comcollaborativedrug.com

Application of Computational Parameters

QSAR studies utilize various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. frontiersin.org These descriptors can be broadly categorized as:

Lipophilic Parameters: Such as the partition coefficient (logP), which relates to a drug's ability to pass through biological membranes. wjpsonline.com

Electronic Parameters: These describe the electronic properties of a molecule, including the effects of substituents on the electron distribution. Quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also used. frontiersin.orgijpras.com

Steric Parameters: These quantify the size and shape of the molecule or its substituents. Molar refractivity (MR) is a commonly used steric parameter that also reflects drug-receptor dispersion interactions. wjpsonline.comijpras.com

For a series of sulfonamide analogs, these parameters are calculated and correlated with their measured biological activities (e.g., inhibitory concentrations) using statistical methods like multiple linear regression. ijpsr.com The resulting QSAR model can then be used to predict the activity of untested analogs. For instance, a study on a series of sulfa drugs used parameters like partition coefficients and molar refractivity to develop a QSAR model against Pneumocystis carinii dihydropteroate synthase. nih.gov

Parameter Type Examples Significance in Drug Action
LipophilicPartition Coefficient (logP)Absorption, distribution, membrane permeation wjpsonline.com
ElectronicHammett constants (σ), HOMO/LUMO energiesBinding interactions, reaction mechanisms frontiersin.orgijpras.com
StericMolar Refractivity (MR), Taft's steric parameter (Es)Receptor fit, steric hindrance wjpsonline.comijpras.com
TopologicalWiener index, Zagreb indicesMolecular shape and branching frontiersin.org

Pharmacophore Model Development

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. wikipedia.orgnih.gov Pharmacophore models are crucial in drug design for identifying new molecules that can bind to a common receptor site. wikipedia.org

The development of a pharmacophore model for sulfonamides like this compound typically involves:

Identifying a training set of active and inactive molecules. wikipedia.org

Generating low-energy conformations for each molecule. wikipedia.org

Superimposing these conformations to identify common structural features. wikipedia.org

Defining the pharmacophoric features, which often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centroids, and aromatic rings. wikipedia.org

For sulfonamides targeting DHPS, the pharmacophore would include features that mimic the binding of the natural substrate, PABA, as well as interactions specific to the sulfonamide scaffold. A successful pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds with potential DHPS inhibitory activity. nih.gov

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its biological target, like DHPS, at an atomic level. nih.govopenaccessjournals.com

Analysis of Ligand-Target Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rjb.ro This allows for the detailed analysis of binding interactions, such as:

Hydrogen Bonds: These are crucial for the specific recognition between the ligand and amino acid residues in the active site.

Electrostatic Interactions: These involve the attraction or repulsion between charged or polar groups on the ligand and the receptor. peerj.com

Hydrophobic Interactions: The interaction of nonpolar regions of the ligand with hydrophobic pockets in the receptor.

Studies on sulfonamides have shown that they form key hydrogen bonds and other interactions with conserved residues within the DHPS active site. nih.gov For example, the sulfonamide group can interact with residues that normally bind the carboxylate group of PABA.

Prediction of Binding Affinities and Conformational Changes

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its target. psychiatryinvestigation.org This allows for the ranking of different compounds and the prediction of their inhibitory potency. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. mdpi.comnih.gov By simulating the movements of atoms, MD can reveal:

Conformational Changes: How the protein and ligand adapt to each other upon binding. ijritcc.org

Stability of the Complex: The simulations can show how stable the binding interactions are over a period of time. frontiersin.org

Binding Free Energy: More accurate calculations of binding affinity can be obtained using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). peerj.com

MD simulations of sulfonamide-DHPS complexes have been used to understand the molecular basis of drug resistance, showing how mutations in the enzyme can alter the binding of the drug without significantly affecting the binding of the natural substrate, PABA. nih.govfrontiersin.org

Computational Method Primary Output Key Insights Provided
Molecular DockingBinding pose and scorePreferred orientation, key interactions, initial affinity estimate nih.govopenaccessjournals.com
Molecular DynamicsTrajectory of atomic motionConformational changes, complex stability, dynamic interactions mdpi.comnih.gov
MM-PBSABinding free energyMore accurate prediction of binding affinity peerj.com

Rational Design Principles for Novel this compound Analogs

The rational design of novel analogs of this compound, a sulfonamide antibacterial agent, is guided by established structure-activity relationship (SAR) principles for the broader sulfonamide class. These principles focus on modifications of the core scaffold, which consists of a para-aminobenzenesulfonamide moiety linked to a heterocyclic ring, in the case of this compound, a 5-chloro-4,6-dimethylpyrimidine (B1626350) ring. The primary goal of such modifications is to enhance antibacterial potency, overcome resistance, and improve pharmacokinetic properties.

Key structural features of sulfonamides are essential for their antibacterial activity, which stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov The general scaffold of sulfonamides mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA). nih.gov

Core Structural Requirements for Antibacterial Activity:

Structural FeatureImportance for ActivityRationale
Para-amino group (-NH2) EssentialThis group is critical for mimicking PABA and interacting with the enzyme's active site. Its presence is a primary determinant of antibacterial action.
Sulfonamide group (-SO2NH-) EssentialThis group is a key structural component for binding to the DHPS enzyme.
Aromatic benzene ring EssentialThe benzene ring serves as the central scaffold, and the sulfur atom must be directly attached to it.

This table summarizes the fundamental structural requirements for the antibacterial activity of sulfonamides, based on established SAR principles.

Strategies for Modification:

Modification of the N1-substituent (the pyrimidine (B1678525) ring in this compound): The heterocyclic ring attached to the sulfonamide nitrogen (N1) significantly influences the drug's potency and pharmacokinetic profile. The introduction of electron-withdrawing groups on the heterocyclic ring generally increases the acidity of the sulfonamide proton, leading to a pKa value that favors ionization at physiological pH. This ionization is believed to be important for binding to the target enzyme. In this compound, the pyrimidine ring itself is electron-deficient, and the presence of the chloro and methyl groups further modulates its electronic properties. The design of novel analogs often involves the synthesis of derivatives with different heterocyclic systems to optimize these properties. rsc.org

Substitution on the aromatic ring: While the para-amino group is essential, modifications at other positions of the benzene ring are generally detrimental to activity. However, the introduction of bulky, lipophilic substituents at the para-position of the phenyl ring in some sulfonamide series has been shown to significantly increase antibacterial activity against specific strains like Staphylococcus aureus. rsc.org This suggests that exploring substitutions on the aniline (B41778) ring of this compound could be a viable strategy for developing analogs with altered bacterial spectrum.

Prodrug and Hybrid Approaches: A contemporary strategy in drug design involves creating hybrid molecules or prodrugs to enhance efficacy and combat resistance. For instance, combining the sulfonamide scaffold with other pharmacophores, such as those from different classes of antibiotics or enzyme inhibitors, can lead to dual-action agents. mdpi.com The synthesis of co-drugs by linking a sulfonamide to another active moiety via a biodegradable linker is a rational approach to potentially achieve synergistic effects.

The development of new this compound analogs would likely involve the synthesis of a library of compounds with systematic variations in the pyrimidine ring (e.g., replacing the chloro or methyl groups with other substituents) and exploring limited modifications on the aniline ring. Each new analog would then be evaluated for its in vitro antibacterial activity against a panel of relevant bacterial strains to establish a detailed SAR for this specific chemical series.

Conformational Analysis and Stereochemistry in Activity Modulation

The three-dimensional structure and conformational flexibility of this compound are critical factors that influence its interaction with the target enzyme, dihydropteroate synthase (DHPS), and consequently, its antibacterial activity.

Conformational Analysis:

Quantum chemical methods and molecular modeling have been employed to study the conformational preferences of sulfanilamide (B372717) and its derivatives. nih.gov These studies reveal that the molecule can adopt several low-energy conformations depending on the torsion angles of the p-amino and sulfonamide groups. nih.gov The sulfonamide moiety itself can exist in different arrangements, such as eclipsed or staggered conformations of the amide NH2 and SO2 groups. nih.gov

The C-S bond between the benzene ring and the sulfur atom.

The S-N bond between the sulfonamide group and the pyrimidine ring.

The C-N bond of the para-amino group.

The specific conformation that this compound adopts upon binding to the active site of DHPS is the "bioactive conformation." Molecular docking studies of sulfonamides with DHPS suggest that the molecule binds in an extended conformation, allowing the para-amino group to occupy the same pocket as the amino group of PABA, while the sulfonamide and heterocyclic portions interact with other regions of the active site. nih.gov The presence of the bulky 4,6-dimethylpyrimidin-2-yl group in this compound will impose certain conformational constraints compared to simpler sulfonamides. The chlorine atom at the 5-position of the pyrimidine ring can also influence the preferred conformation through steric and electronic effects.

The surrounding environment, such as the solvent or the enzyme's active site, can significantly influence the conformational equilibrium. nih.gov While gas-phase calculations might predict one stable conformer, the presence of solvent molecules or interactions within a binding pocket can favor a different conformation. nih.gov

Stereochemistry:

This compound itself is an achiral molecule and does not have stereoisomers. However, the principles of stereochemistry are highly relevant in the context of designing novel, more complex analogs. The introduction of a chiral center into a this compound analog would result in enantiomers, which are non-superimposable mirror images.

It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Should a chiral center be introduced into a this compound analog, for example, by adding a chiral substituent to the pyrimidine or aniline ring, it would be crucial to:

Separate the enantiomers.

Evaluate the biological activity of each enantiomer individually.

This process allows for the identification of the "eutomer" (the more active enantiomer) and the "distomer" (the less active enantiomer). In many cases, the distomer may be inactive or could even contribute to undesirable side effects. Therefore, the development of a single-enantiomer drug is often preferred to a racemic mixture.

Advanced Research Applications and Future Directions for Sulfaclomide

Sulfaclomide as a Chemical Probe in Biological Systems

A chemical probe is a selective small-molecule modulator used to study the function of a protein target and its role in biological processes within cellular or organismal systems. nih.govthermofisher.kr These tools are pivotal for target validation in drug discovery, allowing researchers to investigate the consequences of modulating a specific protein. nih.govrjeid.com this compound, and sulfonamides in general, function as effective chemical probes for the bacterial folate biosynthesis pathway. mdpi.com

By acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), this compound serves as a tool to interrogate the function and importance of this specific enzymatic step. biorxiv.orgbiorxiv.org DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), a critical reaction for bacterial survival. mdpi.com The specific and potent inhibition of DHPS by this compound allows researchers to study the downstream effects of blocking this pathway, thereby validating DHPS as an antimicrobial target and exploring the physiological responses of bacteria to folate synthesis disruption. In some cases, sulfonamides can also act as alternative substrates, forming dead-end products that may inhibit subsequent enzymes in the pathway, further complicating the biological system under study. nih.gov

Research into Molecular Mechanisms of Resistance Development

The rise of antimicrobial resistance is a significant global challenge, and understanding the molecular underpinnings of how pathogens evade antibiotics is a critical area of research. frontiersin.org For sulfonamides like this compound, resistance primarily develops through two distinct molecular mechanisms.

Molecular Basis of Resistance Evolution in Microbial Models

Research in microbial models has elucidated the precise molecular changes that confer resistance to sulfonamides. These mechanisms involve either modifications to the drug's target enzyme or the acquisition of a resistant version of that enzyme. rcsb.org

Target Modification (Chromosomal Mutation): Bacteria can develop resistance through mutations in the chromosomal folP gene, which encodes the DHPS enzyme. These mutations typically occur in the active site of the enzyme, reducing its binding affinity for sulfonamides while largely preserving its affinity for the natural substrate, pABA. This allows the folate synthesis pathway to continue functioning even in the presence of the drug.

Acquisition of Resistant Genes: A more common and clinically significant mechanism is the acquisition of mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul). biorxiv.org The most prevalent of these are sul1, sul2, and sul3. rcsb.org These genes encode for highly resistant, alternative DHPS enzymes (Sul enzymes) that are intrinsically insensitive to sulfonamides. biorxiv.org Structural and biochemical studies have revealed that the active sites of Sul enzymes are reorganized compared to the sensitive DHPS. A key discovery is the insertion of a Phe-Gly amino acid sequence in the pABA-binding region of Sul enzymes. This insertion is critical for enabling the enzyme to discriminate against sulfonamides, leading to a more than 1000-fold loss in binding affinity for the drugs while maintaining efficient use of pABA. biorxiv.orgbiorxiv.org Remarkably, laboratory evolution experiments with E. coli have shown that resistance can evolve by recapitulating this exact mechanism, with a Phe-Gly insertion appearing in the native DHPS enzyme. biorxiv.org

A summary of these resistance mechanisms is presented below:

MechanismGenetic BasisMolecular EffectResult
Target Modification Spontaneous mutation in the chromosomal folP gene.Alters the active site of DHPS, reducing its affinity for sulfonamides.Continued folate synthesis in the presence of the drug.
Target Bypass/Replacement Acquisition of mobile sul genes (sul1, sul2, sul3, etc.).Production of a drug-insensitive DHPS variant (Sul enzyme).The Sul enzyme bypasses the inhibited native DHPS, ensuring cell survival.

Strategies to Circumvent Resistance in Research

Overcoming antibiotic resistance is a major goal of modern drug discovery. Research into sulfonamide resistance has highlighted potential strategies to circumvent these mechanisms. A detailed understanding of the structural differences between the native DHPS and the resistant Sul enzymes provides a molecular foundation for designing new sulfonamide-based inhibitors. biorxiv.orgbiorxiv.org The goal is to develop novel compounds that can either effectively inhibit the resistant Sul enzymes or are not affected by the structural changes, such as the Phe-Gly insertion, that confer resistance. biorxiv.org Furthermore, research has explored the synthesis of pterin-sulfonamide conjugates, which are designed to be more potent inhibitors of DHPS. nih.gov These conjugates have shown substantial antimicrobial activity and competitively inhibit DHPS, offering a potential route to developing agents that are less susceptible to existing resistance mechanisms. nih.gov

Integration of Multi-Omics Data in this compound Research

Multi-omics, the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic, systems-level view of biological processes. This approach is increasingly being applied to the study of antimicrobial resistance. While specific multi-omics studies focusing solely on this compound are not prominent, research on the broader sulfonamide class demonstrates the power of this methodology.

Multi-omics analyses have been used to survey various environments for antimicrobial resistance genes (ARGs). For example, a comprehensive study of European freshwater lakes used this approach to create a resistome dataset, which found that genes conferring resistance to sulfonamides were present, though less common than those for other antibiotics like tetracyclines. nih.govresearchgate.net In clinical settings, a multi-omics analysis of the wound microbiome in pressure ulcers identified the sul1 gene as part of the resistome in Staphylococcus species, highlighting the complex ARG profiles in mixed bacterial infections. biorxiv.org Furthermore, researchers are using multi-omics to investigate the metabolic pathways involved in the breakdown of sulfonamides by different bacterial strains. sciopen.com

The potential applications of multi-omics in this compound research are vast.

Omics TypePotential Application in this compound Research
Genomics Identifying novel resistance genes and mutations in the folP gene across diverse bacterial populations.
Transcriptomics Studying how bacteria modulate gene expression (e.g., upregulating efflux pumps or the sul genes) in response to this compound exposure.
Proteomics Quantifying changes in protein expression, including the levels of DHPS, Sul enzymes, and other stress-response proteins.
Metabolomics Analyzing how this compound impacts the metabolic network of a cell beyond just the folate pathway, potentially uncovering off-target effects.

By integrating these datasets, researchers can build more comprehensive models of how this compound works and how bacteria evolve to resist it, paving the way for more strategic development of next-generation antibiotics.

Emerging Research Areas and Unexplored Biochemical Targets for this compound

While this compound's primary target is DHPS in bacteria, recent computational research has identified potential new applications. A notable emerging area is its potential activity against viral targets. A binary-QSAR (Quantitative Structure-Activity Relationship) guided virtual screening study identified this compound as a potential inhibitor of the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus. tubitak.gov.tr

The SARS-CoV-2 Mpro is an essential enzyme for the virus's life cycle, as it cleaves viral polyproteins into functional units necessary for replication. tubitak.gov.trmdpi.com This makes it a prime target for antiviral drug development. nih.govnih.gov The virtual screening study suggested that this compound could bind to the Mpro active site. tubitak.gov.tr Targeting Mpro is considered a favorable strategy because it has no close human homolog, potentially reducing off-target effects, and the Mpro sequence is highly conserved among coronaviruses, suggesting a lower risk of mutation-based drug resistance. tubitak.gov.tr Although this finding is based on computational modeling and requires experimental validation, it points to an entirely new and unexplored biochemical target for this compound, extending its potential utility into antiviral research.

Methodological Advancements in this compound Research

Advances in research methodologies have been crucial in deepening the understanding of this compound and other sulfonamides. These advancements span structural biology, computational chemistry, and analytical methods.

X-ray Crystallography: High-resolution crystal structures have been fundamental to understanding sulfonamide resistance. By solving the structures of Sul enzymes (Sul1, Sul2, and Sul3) bound to various ligands, researchers have been able to visualize the substantial reorganization of the active site that allows these enzymes to discriminate against sulfonamides. rcsb.org This structural information is invaluable for the rational design of new drugs aimed at overcoming resistance. biorxiv.org

Quantitative Structure-Property Relationship (QSPR): QSPR is a computational method used to derive correlations between the chemical structures of molecules and their physicochemical properties. A study involving 60 sulfonamide drugs, including this compound, used QSPR models to predict thermodynamic properties like enthalpy of formation and Gibbs free energy. researchgate.net Such models can be instrumental in the design of new sulfa drugs with improved properties by allowing for in silico prediction before undertaking costly and time-consuming synthesis. researchgate.net

Virtual and QSAR-Guided Screening: Advanced computational screening techniques are being used to explore new applications for existing drugs. The identification of this compound as a potential SARS-CoV-2 Mpro inhibitor was achieved through a binary-QSAR guided virtual screening of thousands of compounds. tubitak.gov.tr This methodological approach allows for the rapid and cost-effective identification of potential new drug-target interactions, opening up new research directions for established compounds.

Ethical Considerations in Pre-clinical this compound Research

The pre-clinical evaluation of any new therapeutic agent is governed by a stringent set of ethical principles designed to ensure the integrity of scientific research and the welfare of animal subjects. In the investigation of this compound, a sulfonamide antimicrobial, these considerations are multifaceted, encompassing the direct responsibilities of researchers towards laboratory animals, the scientific validity of the research, and the broader public health implications of developing a new antibiotic. The ethical framework for such research is built upon established international guidelines that prioritize humane and scientifically sound experimental conduct.

A foundational tenet of all ethical codes governing pre-clinical studies is that the potential benefits of the research must outweigh the harms. nih.gov Clinical trials should only be initiated when pre-clinical evidence supports a well-founded hypothesis and suggests a reasonable probability of clinical applicability. nih.gov This principle places a significant ethical burden on the initial, non-human stages of drug development. The responsible conduct of research is defined as "the practice of scientific investigation with integrity," involving the awareness and application of established professional norms and ethical principles. lindushealth.com

For antimicrobial agents like this compound, these considerations are amplified by the global challenge of antimicrobial resistance (AMR). The development of new antibiotics is a public health priority, yet it must be conducted in a manner that is ethically justifiable and does not inadvertently contribute to the problem it seeks to solve.

The Three Rs (3Rs) in this compound Research

Central to the ethical use of animals in research are the principles of Replacement, Reduction, and Refinement (the "3Rs"). plos.orgmdpi.com These principles provide a framework for minimizing the impact on animal subjects and are a mandatory consideration for institutional ethics committees that review and approve research protocols. nih.gov

Replacement: This principle mandates that researchers use non-animal methods whenever possible to achieve the scientific objective. nih.govnih.gov In the pre-clinical assessment of this compound, replacement strategies are critical in the early phases.

In vitro methods: Initial efficacy testing of this compound should be conducted using bacterial cultures to determine its spectrum of activity and minimum inhibitory concentration (MIC) against relevant pathogens. nih.gov

In silico models: Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the compound's potential toxicity and pharmacokinetic properties before any animal testing is undertaken. nih.gov These models can help optimize the chemical structure to enhance efficacy and reduce potential side effects, thereby refining the candidate drug before it enters in vivo studies. researchgate.net

Reduction: When animal studies are deemed necessary, the principle of reduction requires that researchers use the minimum number of animals required to obtain scientifically valid and statistically significant data. plos.orgmdpi.com

Improved Study Design: The implementation of robust experimental designs, including appropriate statistical power analysis, ensures that no more animals than necessary are used. plos.org

Refinement: This principle focuses on minimizing the pain, suffering, distress, or lasting harm that may be experienced by research animals. plos.orgmdpi.com

Humane Endpoints: Clear criteria for "humane endpoints" must be established before a study begins. These are the points at which an animal's pain or distress is terminated, for instance by euthanasia, if certain clinical signs are observed.

Environmental Enrichment and Care: Researchers must provide comfortable and appropriate housing, nutrition, and veterinary care to ensure the well-being of the animals throughout the study period. lindushealth.com Any procedures, such as the administration of this compound, should be performed by trained personnel using methods that minimize stress and discomfort. www.gob.mx

Scientific Validity and Responsible Conduct

There is a profound ethical obligation to ensure that pre-clinical research is scientifically sound. nih.gov A poorly designed study that yields invalid or unreliable results constitutes an unethical use of animals, as their lives are sacrificed without the possibility of generating meaningful knowledge. nih.gov

Key aspects of responsible conduct in this compound pre-clinical research include:

Clear Objectives: The research must have a clear and well-defined scientific question.

Rigorous Methodology: The methods used to evaluate this compound's efficacy and pharmacokinetics in animal models must be robust and reproducible.

Investigator Training: All personnel involved in the research must be adequately trained in the specific procedures and in the humane care and use of laboratory animals. www.gob.mx

Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review boards are responsible for overseeing and ensuring compliance with these principles. nih.gov They review protocols to confirm that the use of animals is justified, that the 3Rs have been adequately addressed, and that the research is likely to yield scientifically valuable results. nih.gov

Broader Ethical Implications: Antimicrobial Stewardship

The development of a new sulfonamide like this compound carries broader ethical responsibilities related to antimicrobial stewardship. The widespread use of sulfonamides in the past has led to a high incidence of bacterial resistance. pexacy.com Therefore, pre-clinical research must be designed to address the potential for resistance development.

Assessing Resistance Potential: Studies should be conducted to determine the frequency and mechanisms by which bacteria might develop resistance to this compound.

Prudent Use Principles: The ethical development of a new antibiotic is tied to the principle of prudent use. This means the drug should be reserved for situations where it is necessary and effective, a principle that begins with the data generated in pre-clinical trials. europa.eufao.org Research should aim to define the specific clinical situations where this compound would be most beneficial, avoiding the promotion of broad, non-targeted use that could accelerate resistance.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Sulfaclomide in laboratory settings?

  • Methodological Answer : The synthesis of this compound typically involves condensation reactions between sulfonamide derivatives and chlorinated intermediates under controlled pH and temperature conditions. Key steps include:

  • Purification via recrystallization using ethanol-water mixtures to remove unreacted precursors.
  • Characterization using melting point determination, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>98%).
  • Documentation of synthetic yields and reaction optimization parameters (e.g., solvent selection, catalyst efficiency) to ensure reproducibility .
    • Key References : Detailed protocols for synthesis and compound validation are outlined in medicinal chemistry guidelines, emphasizing IUPAC nomenclature and spectroscopic data reporting .

Q. Which analytical methods are most effective for assessing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Quantitative Purity Analysis : HPLC with UV detection at 254 nm, using a C18 column and acetonitrile-phosphate buffer mobile phase (gradient elution). Calibration curves from certified reference materials ensure accuracy .
  • Structural Confirmation :
  • 1H/13C NMR : Peaks corresponding to sulfonamide protons (δ 7.8–8.2 ppm) and chlorinated aromatic regions (δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 285.3 (calculated for C10H12ClN3O2S).
  • Purity Thresholds : Pharmacopeial standards (e.g., USP) require ≥95% purity for preclinical testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from variability in experimental design. A systematic approach includes:

  • Comparative Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., IC50 values against target pathogens) and outliers.
  • Replication Studies : Standardize assay conditions (e.g., cell lines, incubation times) to isolate protocol-dependent effects.
  • Statistical Validation : Use ANOVA or t-tests to assess significance of discrepancies, considering factors like batch-to-batch compound variability .
    • Example : A 2024 study attributed conflicting antimicrobial efficacy data to differences in bacterial strain susceptibility profiles, resolved by cross-referencing CLSI guidelines .

Q. What experimental strategies are recommended for evaluating this compound's pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • In Vivo Absorption : Administer this compound orally (10 mg/kg) to rodent models; collect plasma samples at intervals (0.5–24 hrs) for LC-MS/MS analysis. Calculate bioavailability (AUC0–∞) relative to intravenous dosing.
  • Tissue Distribution : Use radiolabeled this compound (e.g., <sup>14</sup>C) to quantify accumulation in target organs.
  • Metabolite Profiling : Identify primary metabolites via liver microsome assays, comparing human vs. rodent cytochrome P450 isoforms .
    • Data Interpretation : Correlate pharmacokinetic parameters (e.g., half-life, clearance) with efficacy thresholds from in vitro models .

Q. How should researchers design experiments to assess this compound's stability under varying physicochemical conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose this compound to stressors (pH 1–13, 40–80°C, UV light) and monitor degradation kinetics via HPLC.
  • Degradation Product Identification : Use tandem MS to characterize breakdown products (e.g., hydrolysis of sulfonamide groups).
  • Stability-Indicating Parameters : Define storage conditions (e.g., desiccated, 4°C) based on Arrhenius equation extrapolations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.